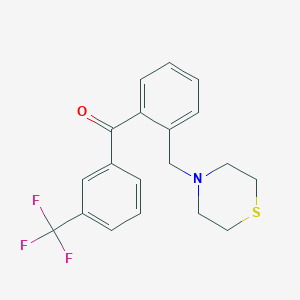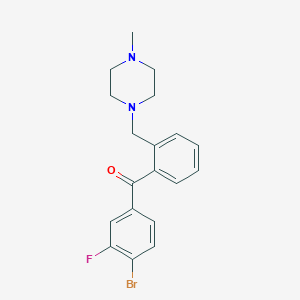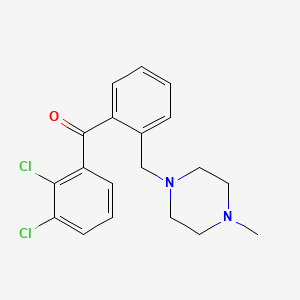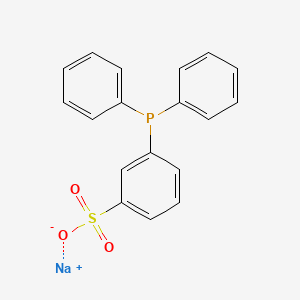
3-(Difenilfosfino)bencenosulfonato de sodio
Descripción general
Descripción
Sodium 3-(diphenylphosphino)benzenesulfonate (DPPB) is an organosulfur compound that has been used in a variety of scientific applications. It is a white crystalline solid that is soluble in water, alcohol, and other organic solvents. DPPB is an effective ligand for transition metals and has a wide range of uses in chemical synthesis, catalysis, and biochemistry.
Aplicaciones Científicas De Investigación
Reacción de Acoplamiento Cruzado de Buchwald-Hartwig
Este compuesto es adecuado para la Reacción de Acoplamiento Cruzado de Buchwald-Hartwig . Esta reacción es una herramienta poderosa para formar enlaces carbono-nitrógeno y carbono-oxígeno, que son cruciales en la síntesis de numerosos compuestos orgánicos.
Reacción de Heck
El 3-(Difenilfosfino)bencenosulfonato de sodio también se usa en la Reacción de Heck . Esta reacción es un proceso de formación de enlaces carbono-carbono catalizado por paladio, ampliamente utilizado en química orgánica para la síntesis de varios compuestos.
Acoplamiento de Hiyama
Este compuesto se usa en la reacción de Acoplamiento de Hiyama . Esta reacción se usa para crear enlaces carbono-carbono mediante el acoplamiento de organosilanos con haluros orgánicos, lo cual es útil en la síntesis de moléculas orgánicas complejas.
Acoplamiento de Negishi
El Acoplamiento de Negishi es otra reacción donde este compuesto encuentra su aplicación . Esta reacción se usa para formar enlaces carbono-carbono mediante el acoplamiento de compuestos organocinc con haluros orgánicos.
Acoplamiento de Sonogashira
El this compound se usa en la reacción de Acoplamiento de Sonogashira . Esta reacción se usa para formar enlaces carbono-carbono mediante el acoplamiento de alquinos terminales con haluros de arilo o vinilo.
Acoplamiento de Stille
Este compuesto se usa en la reacción de Acoplamiento de Stille . Esta reacción se usa para formar enlaces carbono-carbono mediante el acoplamiento de compuestos organoestaño con haluros orgánicos.
Acoplamiento de Suzuki-Miyaura
El this compound se usa en la reacción de Acoplamiento de Suzuki-Miyaura . Esta reacción se usa para formar enlaces carbono-carbono mediante el acoplamiento de ácidos borónicos con haluros orgánicos.
Síntesis de Nanopartículas de Paladio
Este compuesto se puede usar como un agente de recubrimiento en la síntesis de nanopartículas de paladio estabilizadas (PdNPs) usando K2PdCl4 como fuente de paladio y HCOONa como reductor . Las PdNPs estabilizadas son aplicables como un catalizador eficiente en la reacción de acoplamiento de Suzuki-Miyaura en fase acuosa .
Safety and Hazards
The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement associated with the compound is H314, which means it causes severe skin burns and eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium 3-(diphenylphosphino)benzenesulfonate involves the reaction of 3-bromobenzenesulfonic acid with diphenylphosphine followed by treatment with sodium hydroxide.", "Starting Materials": [ "3-bromobenzenesulfonic acid", "diphenylphosphine", "sodium hydroxide", "chloroform", "diethyl ether" ], "Reaction": [ "Dissolve 3-bromobenzenesulfonic acid in chloroform and add diphenylphosphine.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the precipitated product.", "Wash the product with diethyl ether and dry under vacuum.", "Dissolve the product in water and add sodium hydroxide.", "Heat the mixture to reflux for several hours.", "Cool the mixture and filter the precipitated product.", "Wash the product with water and dry under vacuum.", "The resulting product is Sodium 3-(diphenylphosphino)benzenesulfonate." ] } | |
| 63995-75-5 | |
Fórmula molecular |
C18H15NaO3PS |
Peso molecular |
365.3 g/mol |
Nombre IUPAC |
sodium;3-diphenylphosphanylbenzenesulfonate |
InChI |
InChI=1S/C18H15O3PS.Na/c19-23(20,21)18-13-7-12-17(14-18)22(15-8-3-1-4-9-15)16-10-5-2-6-11-16;/h1-14H,(H,19,20,21); |
Clave InChI |
UXHVWXXFHMLQMC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC=C3)S(=O)(=O)O.[Na] |
Pictogramas |
Corrosive |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

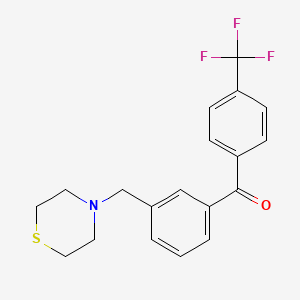
![Ethyl 7-oxo-7-[3-(thiomorpholinomethyl)phenyl]heptanoate](/img/structure/B1343396.png)
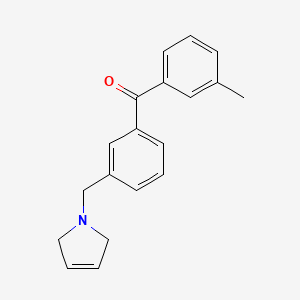

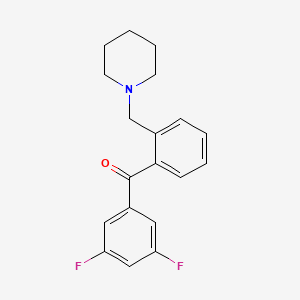
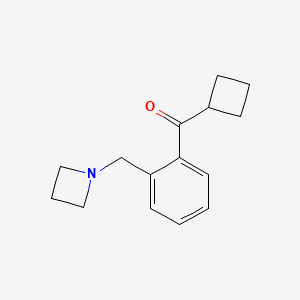
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-methoxy benzophenone](/img/structure/B1343405.png)
![2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-4'-methoxy benzophenone](/img/structure/B1343406.png)
